4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine
Overview
Description
Scientific Research Applications
Synthesis and Material Development
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine is utilized in the synthesis of various materials. For instance, it's used in the one-pot synthesis of low bandgap materials via palladium-catalyzed coupling reactions, offering a more efficient method compared to current literature methods (Tam et al., 2010). The compound also serves as a novel acceptor unit in the synthesis of donor-acceptor type polymers, crucial for creating low bandgap materials (Sun et al., 2012).
Photovoltaic and Light-Emitting Applications
Its derivatives play a significant role in the development of photovoltaic materials. For example, dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, including 4,7-Dibromobenzo[c][1,2,5]thiadiazole, are important precursors in synthesizing photovoltaic materials (Gudim et al., 2021). Furthermore, bipolar compounds containing a benzo[1,2,5]thiadiazole core and derived from 4,7-dibromobenzo[1,2,5]thiadiazole show potential in bright red-light-emitting diodes, indicating its significance in optoelectronic applications (Thomas et al., 2004).
Advancements in Organic Synthesis
The compound aids in the development of novel synthetic pathways. An improved synthesis approach using 4,7-dibromobenzo[d][1,2,3]thiadiazole has been developed, leading to high electron conductivity due to the stability of the molecule in the excited state. This process is crucial for designing promising photovoltaic materials (Gudim et al., 2021).
Contributions to Polymer Science
The compound is instrumental in synthesizing hyperbranched conjugated polymers. It's used in Suzuki coupling polymerization to create polymers with enhanced optical properties, crucial for various applications in polymer science (Nguyen et al., 2014).
Catalysis and Reaction Mechanisms
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine plays a role in understanding catalytic mechanisms. For instance, its role in the debromination reaction on Cu(110) surfaces provides insights into the mechanistic steps of Ullmann cross-coupling reactions, a fundamental process in organic synthesis (Sarasola et al., 2018).
properties
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N4S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFHORYSGHXVGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1N)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738283 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine | |
CAS RN |
141215-32-9 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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